molecular formula C17H23N3OS2 B2485567 3-(3-methylthiophen-2-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}propanamide CAS No. 1706285-01-9

3-(3-methylthiophen-2-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}propanamide

Cat. No.: B2485567
CAS No.: 1706285-01-9
M. Wt: 349.51
InChI Key: NLQOSTQBGQPZRF-UHFFFAOYSA-N
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Description

3-(3-methylthiophen-2-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}propanamide is a complex organic compound that features a thiophene ring substituted with a methyl group, a thiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylthiophen-2-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}propanamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized with a methyl group. The thiazole ring is introduced through a cyclization reaction, and the piperidine ring is added via a nucleophilic substitution reaction. The final step involves the formation of the amide bond under mild conditions using coupling reagents such as EDCI or HATU .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-methylthiophen-2-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-methylthiophen-2-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methylthiophen-2-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiophene and thiazole rings can participate in π-π stacking interactions, while the piperidine ring can enhance binding affinity through hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methylthiophen-2-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}propanamide is unique due to the specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development .

Biological Activity

The compound 3-(3-methylthiophen-2-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}propanamide is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure comprising a thiophene ring, a thiazole moiety, and a piperidine group. The presence of these heterocycles suggests potential interactions with various biological targets.

Chemical Structure

ComponentStructure Description
Thiophene RingA five-membered ring containing sulfur, contributing to electron delocalization.
Thiazole MoietyA five-membered ring containing nitrogen and sulfur, often involved in biological activity.
Piperidine GroupA six-membered saturated ring containing nitrogen, known for its role in drug design.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : It could interact with various receptors, influencing cellular signaling.
  • DNA/RNA Interaction : Potential to bind nucleic acids, affecting gene expression.

Anticancer Activity

Recent studies have indicated that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity Against Cancer Cell Lines : Compounds similar to this structure have shown high cytotoxicity against various cancer cell lines, including colon cancer and leukemia cells. These effects are often associated with DNA fragmentation and activation of apoptotic pathways (e.g., caspase activation) .

Other Biological Activities

In addition to anticancer properties, the compound may exhibit other pharmacological activities:

  • Antimicrobial Effects : The presence of thiophene and thiazole rings is often linked to antimicrobial properties.
  • Anti-inflammatory Potential : Compounds with similar structures have been studied for their anti-inflammatory effects.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of related compounds. For example:

  • Study on Cytotoxicity : A study highlighted that certain derivatives caused significant cytotoxicity in HL-60 cells at concentrations as low as 30 mg/kg . This indicates the compound's potential as a therapeutic agent against hematological malignancies.

In Silico Studies

In silico methods have been employed to predict the bioactivity of this compound based on its chemical structure:

  • Molecular Docking Studies : These studies suggest that the compound may effectively bind to target proteins involved in cancer progression.

Summary of Biological Activity Data

Activity TypeObservations
CytotoxicityHigh activity against colon cancer and leukemia cell lines; induces apoptosis through caspase activation.
AntimicrobialPotential antimicrobial effects due to heterocyclic structures.
Anti-inflammatorySuggested anti-inflammatory activity based on structural analysis.

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS2/c1-13-6-9-22-15(13)4-5-16(21)19-11-14-3-2-8-20(12-14)17-18-7-10-23-17/h6-7,9-10,14H,2-5,8,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQOSTQBGQPZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)NCC2CCCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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